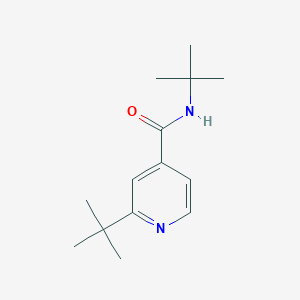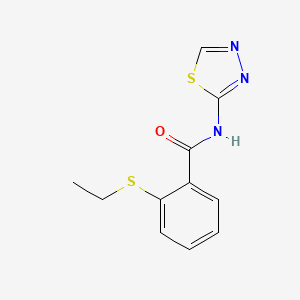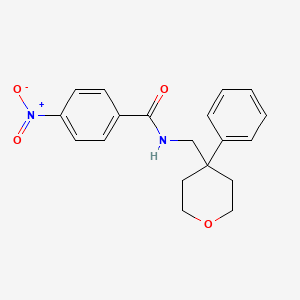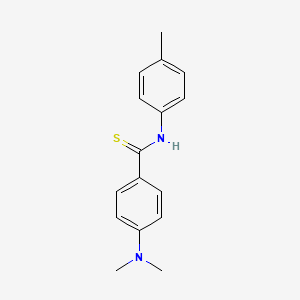
N,2-di-tert-butylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-di-tert-butylisonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the nitrogen and the second carbon of the isonicotinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-di-tert-butylisonicotinamide typically involves the reaction of isonicotinic acid with tert-butylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
化学反应分析
Types of Reactions
N,2-di-tert-butylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of tert-butyl groups with other functional groups, leading to a variety of substituted derivatives.
科学研究应用
N,2-di-tert-butylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of N,2-di-tert-butylisonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.
相似化合物的比较
Similar Compounds
N-tert-butylisonicotinamide: Similar in structure but lacks the second tert-butyl group.
2-tert-butylisonicotinamide: Similar but with only one tert-butyl group attached to the second carbon.
Isonicotinamide: The parent compound without any tert-butyl groups.
Uniqueness
N,2-di-tert-butylisonicotinamide is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
N,2-ditert-butylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVGGIPEUXHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B5694989.png)



![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-FURAMIDE](/img/structure/B5695019.png)
![5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
